molecular formula C10H10ClNO5S B109838 N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide CAS No. 142867-52-5

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide

Cat. No. B109838
CAS RN: 142867-52-5
M. Wt: 291.71 g/mol
InChI Key: GWYBSWWLKXEDLB-UHFFFAOYSA-N
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Description

“N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide” (NAC) is an organic compound that belongs to the benzenesulfonamide family . It is a colorless, odorless crystalline solid and appears as a white powder . It serves as a reagent in organic synthesis and a catalyst in chemical reactions, while also contributing as a preservative, disinfectant, and buffering agent .


Molecular Structure Analysis

The molecular formula of NAC is C10H10ClNO5S . The molecular weight is 291.71 . The structure is consistent with the proton NMR spectrum .


Chemical Reactions Analysis

NAC is capable of slowly releasing nitroxyl (HNO) by simple, non-enzymatic hydrolysis . Release of nitric oxide (NO) was not seen . It is speculated to function as an antioxidant and anti-inflammatory agent . It has exhibited inhibitory effects on specific enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) .


Physical And Chemical Properties Analysis

NAC is a colorless, odorless crystalline solid . It exhibits water solubility . It appears as a white powder and forms clear colorless solution at 10 mg plus 1.0 ml of chloroform .

Scientific Research Applications

Organic Synthesis

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide: is utilized as a reagent in organic synthesis . Its chemical properties facilitate the formation of complex organic compounds by acting as an intermediate or a reactant that undergoes chemical transformations. This compound’s role in synthesis is crucial for developing pharmaceuticals and other organic materials.

Catalysis

In chemical reactions, this compound serves as a catalyst . It can accelerate reaction rates without being consumed in the process, making it valuable for industrial processes that require efficient and cost-effective methods to produce chemicals at a large scale.

Preservation

Due to its chemical stability, N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide acts as a preservative . It helps in maintaining the quality and extending the shelf life of various products, particularly in the food and pharmaceutical industries.

Disinfection

This compound has applications as a disinfectant . Its antimicrobial properties make it suitable for eliminating or reducing harmful microorganisms on surfaces, in water treatment, and in healthcare settings to prevent the spread of infections.

Buffering Agent

It is also used as a buffering agent . Buffering agents help maintain a stable pH in solutions, which is essential for numerous biological and chemical processes, including laboratory experiments and manufacturing processes.

Antioxidant Properties

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide: is speculated to function as an antioxidant . Antioxidants are vital for protecting cells from damage caused by free radicals, and this compound’s potential antioxidant activity could have implications in medical research focused on diseases linked to oxidative stress.

Anti-inflammatory Applications

The compound exhibits anti-inflammatory properties . It has been shown to inhibit specific enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. This suggests potential applications in developing treatments for conditions characterized by inflammation.

Enzyme Inhibition

As an inhibitor of aldehyde dehydrogenase, N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide has implications in research related to enzyme function and regulation . By inhibiting certain enzymes, it can be used to study metabolic pathways and the effects of enzyme dysregulation in diseases.

Mechanism of Action

Target of Action

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide primarily targets aldehyde dehydrogenase . Aldehyde dehydrogenase is an enzyme that plays a crucial role in alcohol metabolism, converting aldehydes into their corresponding carboxylic acids .

Mode of Action

This compound is a prodrug of the potent nitroxyl (HNO), which is a potent vasorelaxant . It slowly releases nitroxyl in a neutral solution . Nitroxyl interacts with its targets, causing vasorelaxation . Additionally, this compound acts as a powerful inhibitor of aldehyde dehydrogenase .

Biochemical Pathways

The biochemical pathways affected by N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide are primarily related to vasorelaxation and alcohol metabolism . The release of nitroxyl leads to vasorelaxation, affecting the cardiovascular system . By inhibiting aldehyde dehydrogenase, it impacts the metabolic pathway of alcohol, potentially leading to the accumulation of acetaldehyde .

Pharmacokinetics

As a prodrug, it is expected to be metabolized in the body to release the active compound, nitroxyl

Result of Action

The molecular and cellular effects of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide’s action include vasorelaxation and the inhibition of aldehyde dehydrogenase . Vasorelaxation can lead to a decrease in blood pressure . The inhibition of aldehyde dehydrogenase can impact alcohol metabolism, potentially leading to the accumulation of acetaldehyde, which can cause symptoms such as flushing, nausea, and rapid heart rate .

Action Environment

The action, efficacy, and stability of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate at which the prodrug releases nitroxyl . Additionally, factors such as temperature and the presence of other substances can potentially affect its stability and efficacy

properties

IUPAC Name

[acetyl-(4-chlorophenyl)sulfonylamino] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO5S/c1-7(13)12(17-8(2)14)18(15,16)10-5-3-9(11)4-6-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYBSWWLKXEDLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(OC(=O)C)S(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350910
Record name N-(Acetyloxy)-N-(4-chlorobenzene-1-sulfonyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide

CAS RN

142867-52-5
Record name N-(Acetyloxy)-N-(4-chlorobenzene-1-sulfonyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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